molecular formula C14H22N2 B11809900 1-Benzyl-4,6-dimethylpiperidin-3-amine

1-Benzyl-4,6-dimethylpiperidin-3-amine

Cat. No.: B11809900
M. Wt: 218.34 g/mol
InChI Key: JZDOXTQRTHHGOG-UHFFFAOYSA-N
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Description

1-Benzyl-4,6-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4,6-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction is followed by the addition of sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of the necessary reagents and maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,6-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Benzyl-4,6-dimethylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-methylpiperidin-3-amine
  • 1-Benzyl-3-methylpiperidin-4-amine
  • 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-4,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3

InChI Key

JZDOXTQRTHHGOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(CC1N)CC2=CC=CC=C2)C

Origin of Product

United States

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